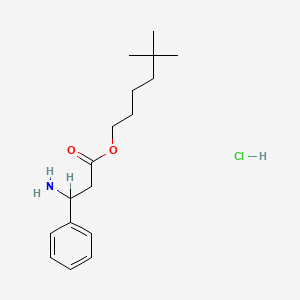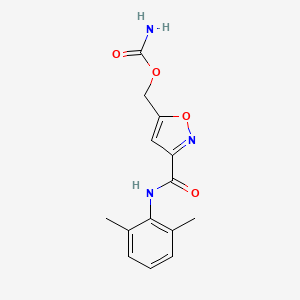
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes an isoxazole ring, a carboxamide group, and a 2,6-dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the isoxazole derivative with an amine, such as 2,6-dimethylaniline, in the presence of coupling agents like carbodiimides.
Attachment of the Aminocarbonyl Oxy Methyl Group: This step involves the reaction of the intermediate compound with a suitable reagent, such as chloroformate, to introduce the aminocarbonyl oxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 3-Isoxazolecarboxamide, 5-methyl-N-(2,6-dimethylphenyl)-
- 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,4-dimethylphenyl)-
- 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(3,5-dimethylphenyl)-
Uniqueness
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern on the isoxazole ring and the presence of the aminocarbonyl oxy methyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
139297-28-2 |
|---|---|
分子式 |
C14H15N3O4 |
分子量 |
289.29 g/mol |
IUPAC名 |
[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl carbamate |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-3-5-9(2)12(8)16-13(18)11-6-10(21-17-11)7-20-14(15)19/h3-6H,7H2,1-2H3,(H2,15,19)(H,16,18) |
InChIキー |
OJYKPKAHLKWENP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)
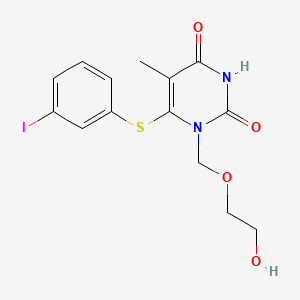
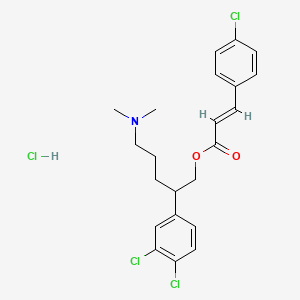
![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)

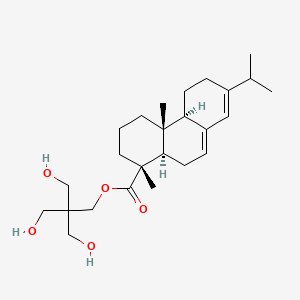

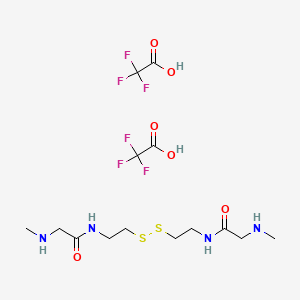
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)

